butyl 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate
Overview
Description
Butyl 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate is a synthetic organic compound with the molecular formula C20H21Cl2NO4 It is characterized by the presence of a butyl ester group, a dichlorophenoxy group, and a benzoate moiety
Scientific Research Applications
Butyl 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of 2-(2,4-dichlorophenoxy)propanoic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with 4-aminobenzoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with butanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid and butanol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Products where the chlorine atoms in the dichlorophenoxy group are replaced by other nucleophiles.
Mechanism of Action
The mechanism of action of butyl 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Butyl 4-aminobenzoate: Shares the butyl ester and benzoate moieties but lacks the dichlorophenoxy group.
Uniqueness
Butyl 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
butyl 4-[2-(2,4-dichlorophenoxy)propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4/c1-3-4-11-26-20(25)14-5-8-16(9-6-14)23-19(24)13(2)27-18-10-7-15(21)12-17(18)22/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWUFZYVSCEMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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